1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea

GIRK1/2 Selectivity Electrophysiology

1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea, commonly known as ML297 or VU0456810, is a synthetic small-molecule belonging to the phenylurea-pyrazole class. It is recognized as the first potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit (Kir3.1), with a primary preference for the GIRK1/2 (Kir3.1/3.2) heteromer.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 1421526-14-8
Cat. No. B2967398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea
CAS1421526-14-8
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NCCCC2=CC=CC=C2)C3=CC=CO3
InChIInChI=1S/C19H22N4O2/c1-23-17(18-10-6-12-25-18)13-16(22-23)14-21-19(24)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12-13H,5,9,11,14H2,1H3,(H2,20,21,24)
InChIKeyJFZRNQLKKNOGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ML297 (VU0456810, CAS 1421526-14-8): A First-in-Class Selective GIRK1/2 Potassium Channel Activator for CNS Research


1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea, commonly known as ML297 or VU0456810, is a synthetic small-molecule belonging to the phenylurea-pyrazole class [1]. It is recognized as the first potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit (Kir3.1), with a primary preference for the GIRK1/2 (Kir3.1/3.2) heteromer [1]. This compound serves as a critical chemical probe for dissecting GIRK channel physiology and has demonstrated on-target efficacy in rodent models of epilepsy and anxiety [1] [2].

Why Generic GIRK Modulators Cannot Substitute for ML297 in Targeted Neurological Studies


The GIRK channel family's pharmacology is highly subunit-dependent, making the selection of a specific activator critical. ML297's activation is strictly dependent on the presence of the GIRK1 subunit, displaying high potency at GIRK1/2 channels but no activity at GIRK2 or GIRK2/3 homomers or heteromers [1]. In contrast, later-generation activators like VU0466551 exhibit different subunit selectivity and potency profiles, while non-urea chemotypes like VU0810464 demonstrate divergent behavioral effects despite similar in vitro potency, highlighting that functional outcomes are not interchangeable [2]. Simply substituting a 'GIRK activator' without verifying its subunit selectivity and in vivo pharmacodynamic profile can lead to failed experiments and misinterpretation of GIRK1-specific physiology [1].

Quantitative Differentiation of ML297 from Its Closest GIRK Activator Analogs


Subunit Selectivity: ML297 vs. VU0810464 for Neuronal GIRK1/2

ML297 is the prototypical neuronal GIRK1/2 activator. A direct comparative study using whole-cell electrophysiology found that while VU0810464 and ML297 exhibit comparable potency for neuronal Kir3.1/3.2 channels, VU0810464 is more selective for neuronal over cardiac (Kir3.1/3.4) channels [1]. This differential window makes ML297 the preferred tool for studies where GIRK1/2 activation without extreme selectivity is sufficient, or as a benchmark for new compounds.

GIRK1/2 Selectivity Electrophysiology

Behavioral Pharmacodynamics: Anxiolytic vs. Non-Anxiolytic Profile in Elevated Plus Maze

ML297 produces a distinct anxiolytic-like effect. In a direct in vivo comparison, ML297 decreased anxiety-related behavior in the elevated plus maze (EPM) test in mice, an effect not observed with VU0810464, despite both compounds reducing stress-induced hyperthermia in a GIRK-dependent manner [1]. This demonstrates that functional in vivo outcomes are chemotype-dependent and not solely linked to GIRK channel activation.

Anxiety Elevated Plus Maze In Vivo

Potency and Selectivity Against the Parent Hit Compound CID736191

ML297 emerged from a medicinal chemistry optimization campaign of the screening hit CID736191. The initial hit had an EC50 of approximately 1 µM at GIRK1/2 channels, whereas ML297 exhibits a roughly 6-fold improvement in potency with an EC50 of approximately 160 nM [1]. This optimization not only boosted potency but also established the foundational structure-activity relationship (SAR) for the phenylurea-pyrazole chemotype, confirming the essential nature of the N-phenyl pyrazole and both urea NH moieties [1].

Potency Selectivity Structure-Activity Relationship

In Vivo Anticonvulsant Efficacy in Gold-Standard Seizure Models

ML297 is validated in two gold-standard mouse models of epilepsy. A dose of 60 mg/kg (i.p.) significantly delayed seizure onset in the pentylenetetrazol (PTZ) chemoconvulsant model and protected against tonic hindlimb extension in the maximal electroshock (MES) model [1]. This dual-model efficacy, achieved without significant off-target effects on a panel of 68 receptors and ion channels, highlights its potential as a relatively clean pharmacological tool for epilepsy research [1].

Epilepsy Anticonvulsant Seizure Model

Blood-Brain Barrier Penetration and CNS Drug-Like Properties

ML297 is brain-penetrant, a critical feature for a CNS tool compound. After a 60 mg/kg i.p. dose in mice, it achieved a maximal free brain concentration (Cmax) of 130 nM, with a brain-to-plasma ratio of 0.2 [1]. This compares favorably to first-generation urea-containing GIRK activators, which were noted to have suboptimal pharmacokinetic properties and modest brain penetration [2], thus making ML297 the preferred starting point for in vivo CNS studies requiring GIRK1/2 activation.

Pharmacokinetics Blood-Brain Barrier CNS Drug

Biochemical Target Engagement Mechanism: GIRK1-Dependent and GPCR-Independent Activation

ML297's mechanism is fundamentally different from that of other channel activators. It activates GIRK channels directly in a GIRK1 subunit-dependent manner and does not require an active Gi/o-coupled GPCR, as its effect is pertussis toxin-insensitive [1]. In contrast, physiological GIRK activation is GPCR-dependent. This unique mechanism was further refined in a study showing it requires specific amino acids (F87, Y91, W95) within the GIRK1 transmembrane domain 1, a mechanism not engaged by the inhibitor GAT1587 [2]. This makes ML297 an exclusive tool for studying GPCR-independent, direct GIRK1 activation.

Mechanism of Action GIRK1 Target Engagement

Optimal Research and Procurement Applications for ML297 Based on Verified Differentiation


Standard Benchmark for Developing Next-Generation GIRK1/2 Probes

Medicinal chemistry teams optimizing new GIRK1/2 activators can procure ML297 as the gold-standard reference compound. Its well-characterized potency (EC50 ~160 nM), subunit selectivity profile, and in vivo pharmacokinetic data provide a definitive benchmark for evaluating new chemical entities [1]. Its direct, GPCR-independent activation mechanism is the baseline against which novel mechanisms are measured [2].

Pharmacological Tool for Validating GIRK1-Specific Physiology in Anxiety and Epilepsy Research

Due to its proven in vivo efficacy in both the Elevated Plus Maze and rodent seizure models (MES and PTZ), ML297 is the ideal chemical probe for academic labs investigating the role of GIRK1-containing channels in anxiety disorders and epilepsy [1]. Its blood-brain barrier penetration ensures central target engagement, a critical requirement for behavioral neuroscience studies [1].

Selective Activator for Dissecting GIRK Subunit-Specific Signaling Pathways

Molecular physiologists can use ML297 to selectively study GIRK1/2 heteromer signaling in isolation. Its complete lack of activity at GIRK2 and GIRK2/3 channels, combined with its modest activity at GIRK1/4, allows for a more focused investigation of GIRK1/2-mediated functions compared to broader or less selective channel modulators [1].

Negative Control for Cardiac GIRK Safety Pharmacology Screens

In cardiac safety pharmacology, ML297 serves as a control for GIRK subunit selectivity. Given its ~11-fold preference for neuronal GIRK1/2 over cardiac GIRK1/4 channels, it can be used to benchmark the cardiac selectivity window of new drug candidates. A wider window than ML297's is often desired to avoid cardiac side effects, making it a critical comparator in early-stage safety profiling [1].

Quote Request

Request a Quote for 1-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.